N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine
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Overview
Description
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with beta-alanine in the presence of a suitable coupling agent . The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant effect is mediated through the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with DNA gyrase .
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: A precursor in the synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine.
Methyl 2-((2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy)propanoate: Another coumarin derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-3-4-12-9-17(23)25-14-8-11(2)7-13(18(12)14)24-10-15(20)19-6-5-16(21)22/h7-9H,3-6,10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
YZKIGZIQLHMZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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